molecular formula C21H19N3O4 B14437895 Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- CAS No. 73855-28-4

Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)-

Cat. No.: B14437895
CAS No.: 73855-28-4
M. Wt: 377.4 g/mol
InChI Key: AKPWFVQYUKUIME-UHFFFAOYSA-N
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Description

Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can be used in a series of condensation and cyclization reactions to form the desired quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido(2,3-b)quinolin-5-one derivatives
  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
  • Pyrido[2,3-d]pyrimidin-5-ones

Uniqueness

Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-(p-nitrophenacyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

CAS No.

73855-28-4

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

1-methyl-10-[2-(4-nitrophenyl)-2-oxoethyl]-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one

InChI

InChI=1S/C21H19N3O4/c1-22-12-4-6-17-20(26)16-5-2-3-7-18(16)23(21(17)22)13-19(25)14-8-10-15(11-9-14)24(27)28/h2-3,5,7-11H,4,6,12-13H2,1H3

InChI Key

AKPWFVQYUKUIME-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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